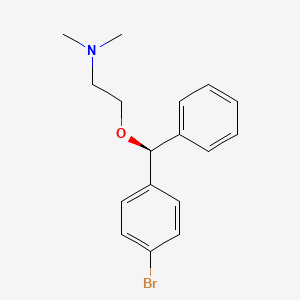

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-

Description

Systematic Nomenclature and Structural Classification

The systematic IUPAC name for this compound is 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethylethanamine , reflecting its precise atomic connectivity and stereochemical configuration. Key structural features include:

- A chiral center at the methoxy-bearing carbon, designated as the (S)-configuration.

- A 4-bromophenyl group attached to a phenylmethoxy (-OCH(C₆H₅)(C₆H₄Br)) substituent.

- A dimethylamine (-N(CH₃)₂) group at the terminal position of the ethanamine backbone.

Table 1: Nomenclature and physicochemical properties

| Property | Value |

|---|---|

| IUPAC Name | 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethylethanamine |

| CAS Number | 1234423-98-3 |

| Molecular Formula | C₁₆H₂₀BrNO |

| Molecular Weight | 338.24 g/mol |

| Chiral Center Configuration | S |

The compound’s structure is further classified as a brominated ethanolamine derivative , distinguished by the presence of a bromine atom on the aromatic ring and an ethanolamine backbone modified with ether and tertiary amine groups. The phenylmethoxy group introduces steric bulk, influencing both its chemical reactivity and biological interactions.

Historical Context in Chiral Amine Chemistry

The synthesis of chiral amines like ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-, has been revolutionized by advances in asymmetric hydrogenation (AH) and enzymatic methods. Early approaches to chiral amine synthesis relied on resolution techniques, but the development of transition-metal catalysts in the late 20th century enabled direct enantioselective routes.

Key milestones include:

- Transition-Metal Catalysis : Iridium and rhodium complexes with chiral ligands (e.g., BINAP, phosphino-oxazolines) have been instrumental in reducing imines and enamides to chiral amines. For example, Pfaltz’s Ir–P,N catalysts achieved up to 97% enantiomeric excess (ee) in imine hydrogenation.

- Enzymatic Methods : Imine reductases (IREDs) and amine oxidases have emerged as biocatalytic tools for synthesizing chiral amines under mild conditions. These enzymes enable the stereocontrolled reduction of prochiral imines, offering complementary strategies to metal-catalyzed approaches.

- Ligand Design : Modular ligands like MaxPHOX, which allow fine-tuning of steric and electronic properties, have expanded substrate scope and enantioselectivity in AH. For instance, Ir-MaxPHOX catalysts achieved >99% ee in cyclic N-alkyl imine reductions.

The synthesis of ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-, likely employs these modern catalytic methods, leveraging chiral ligands or enzymes to control stereochemistry at the methoxy-bearing carbon.

Position Within the Brominated Ethanolamine Family

This compound occupies a unique niche within the brominated ethanolamine family due to its dual aromatic substitution and stereochemical complexity. A comparative analysis with related structures highlights its distinct features:

Table 2: Comparison with related brominated ethanolamines

The addition of the phenylmethoxy group in ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-, enhances its steric bulk compared to simpler analogs like 2-(4-bromophenyl)-N,N-dimethylethanamine. This modification likely alters its pharmacokinetic properties, such as membrane permeability and metabolic stability. Furthermore, the (S)-configuration distinguishes it from racemic derivatives like bromodiphenhydramine hydrochloride, underscoring the importance of stereochemistry in biological activity.

The compound’s bromine atom contributes to its electronic profile, increasing lipophilicity and potentially enhancing binding affinity to aromatic-rich biological targets (e.g., G protein-coupled receptors). These structural attributes position it as a promising candidate for further exploration in drug discovery and materials science.

Properties

CAS No. |

189298-44-0 |

|---|---|

Molecular Formula |

C17H20BrNO |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

2-[(S)-(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3/t17-/m0/s1 |

InChI Key |

NUNIWXHYABYXKF-KRWDZBQOSA-N |

Isomeric SMILES |

CN(C)CCO[C@@H](C1=CC=CC=C1)C2=CC=C(C=C2)Br |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Resolution of Enantiomers

The synthesis of the (S)-enantiomer involves resolving racemic mixtures using chiral agents. A common method includes:

-

- The product is purified by repeated crystallization or extraction processes to ensure high enantiomeric purity.

Etherification Reaction

The preparation of the compound often involves etherification reactions to introduce the phenylmethoxy group:

Reagents :

-

- The reaction mixture is stirred at room temperature and then heated to reflux at 40–45°C for 2–3 hours.

- The pH of the reaction mixture is adjusted using aqueous HCl, followed by separation of organic and aqueous layers.

-

- The organic layer is washed sequentially with water, sodium carbonate solution, and brine solution.

Amine Substitution

To introduce the N,N-dimethyl group, substitution reactions are employed:

Reagents :

-

- The reaction mixture is refluxed for 15 hours and monitored using High-Performance Liquid Chromatography (HPLC).

- After completion, acetonitrile is distilled off, and the product is extracted using isopropyl ether.

Reduction and Functionalization

Reduction reactions are utilized to modify functional groups on intermediates:

Reagents :

-

- The reaction occurs at elevated temperatures (50–55°C), followed by quenching with aqueous sodium hydroxide at low temperatures (0–5°C).

-

- Organic layers are separated and washed with brine before distillation.

- Methanol is used to chase residual solvents.

Final Purification

The final purification step ensures high purity of the compound:

-

- Crystallization from solvent mixtures such as ethyl acetate and hexane provides pure solid products.

Data Table: Key Reaction Steps

| Step | Reagents/Conditions | Product Characteristics |

|---|---|---|

| Resolution | L-(-)-tartaric acid, ethanol | High enantiomeric purity |

| Etherification | DMAP, triethylamine, DCM | Intermediate formation |

| Amine Substitution | Diisopropylamine, potassium iodide | Pale yellow oil |

| Reduction | Vitride, toluene | Modified intermediate |

| Final Purification | Silica gel chromatography or crystallization | Pure solid product |

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of phenylmethoxy ketones.

Reduction: Formation of secondary amines.

Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry

Ethanamine serves as a valuable building block in organic synthesis. It is utilized for preparing more complex molecules through various chemical reactions, including:

- Oxidation : Using reagents like potassium permanganate to form corresponding oxides.

- Reduction : Employing lithium aluminum hydride to generate reduced amines.

- Substitution Reactions : The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies. Its ability to interact with specific molecular targets allows it to modulate receptor activity, making it useful in studying signal transduction pathways.

Medicine

Ethanamine has been explored for its potential therapeutic properties:

- It acts as an intermediate in the synthesis of pharmaceutical compounds.

- Research indicates possible roles in developing treatments for conditions influenced by neurotransmitter systems due to its interactions with receptors .

Case Studies and Research Findings

Several studies highlight the applications of Ethanamine in various contexts:

Mechanism of Action

The mechanism of action of Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural variations, molecular properties, and pharmacological implications.

Structural and Molecular Comparison

Key Structural Differences and Implications

Bromine Substitution: The 4-bromophenyl group in the target compound distinguishes it from diphenhydramine. Bromine’s electron-withdrawing nature may enhance receptor binding affinity or reduce oxidative metabolism compared to non-halogenated analogs .

Heterocyclic Modifications: Brompheniramine replaces the benzhydryl ether with a pyridin-2-yl group, altering its pharmacokinetic profile (e.g., reduced central nervous system penetration) and receptor subtype selectivity . Carbinoxamine combines a pyridinylmethoxy group with a 4-chlorophenyl substituent, enhancing anticholinergic effects .

Chirality :

- The (S) -configuration in the target compound is critical for optimal receptor interaction. Racemic mixtures (e.g., diphenhydramine) often exhibit reduced efficacy compared to enantiopure forms .

Biological Activity

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- possesses a complex structure characterized by a bromophenyl group and a phenylmethoxy moiety. The presence of these functional groups is believed to enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist at specific neurotransmitter receptors, thereby modulating signal transduction pathways.

Key Mechanisms:

- Receptor Binding : It has been suggested that the compound can bind to neurotransmitter receptors, influencing their activity.

- Enzyme Interaction : It may also interact with enzymes involved in metabolic pathways, potentially altering their function.

Biological Activity

Research indicates that Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in cell lines associated with various cancers.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from damage in models of neurodegenerative diseases.

- Antimicrobial Properties : Some studies have indicated that it may possess antimicrobial activity against certain pathogens.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotective | Protection against oxidative stress | |

| Antimicrobial | Activity against specific bacterial strains |

Case Studies

- Antitumor Efficacy : A study investigated the effects of Ethanamine on human cancer cell lines (e.g., HT-29 colorectal cancer cells). The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

- Neuroprotection : In a model of Parkinson's disease, Ethanamine was shown to reduce neuronal apoptosis induced by neurotoxic agents. This effect was attributed to its ability to modulate oxidative stress pathways.

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.